2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methylpropyl)acetamide
Description
This compound belongs to the isoindolo[2,1-a]quinazolinone class, characterized by a fused heterocyclic core (isoindole and quinazoline) with a substituted acetamide side chain. Its structure includes a 5,11-dioxo moiety and an N-(2-methylpropyl)acetamide group, which influence its physicochemical and pharmacological properties.
Properties
Molecular Formula |
C21H21N3O3 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(2-methylpropyl)acetamide |
InChI |
InChI=1S/C21H21N3O3/c1-13(2)11-22-18(25)12-23-19-14-7-3-4-8-15(14)21(27)24(19)17-10-6-5-9-16(17)20(23)26/h3-10,13,19H,11-12H2,1-2H3,(H,22,25) |
InChI Key |
ANRXRCXXQUVYAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)CN1C2C3=CC=CC=C3C(=O)N2C4=CC=CC=C4C1=O |
Origin of Product |
United States |
Preparation Methods
Core Isoindoloquinazoline Formation
The isoindoloquinazoline core is synthesized via a tandem cyclization-condensation reaction. A representative pathway involves:
-
Starting material : Phthalic anhydride derivatives react with 2-aminobenzamide under acidic conditions (e.g., polyphosphoric acid at 120–140°C) to form the quinazolinone skeleton.
-
Oxidative cyclization : Introduction of a dioxo group at positions 5 and 11 is achieved using potassium persulfate (K₂S₂O₈) in dimethylformamide (DMF) at 80°C.
Key parameters :
-
Reaction time: 12–18 hours
-
Yield: 68–72%
Acetamide Side-Chain Introduction
The N-(2-methylpropyl)acetamide moiety is introduced via a nucleophilic acyl substitution reaction:
-
Activation : The core structure’s secondary amine is activated using thionyl chloride (SOCl₂) to form an acyl chloride intermediate.
-
Coupling : Reaction with N-(2-methylpropyl)acetamide (CAS 1540-94-9) in tetrahydrofuran (THF) using triethylamine (TEA) as a base.
Optimization data :
Industrial-Scale Production Strategies
Continuous Flow Synthesis
Industrial protocols favor continuous flow systems to improve reproducibility:
-
Reactor type : Microfluidic tubular reactor
-
Advantages :
-
Precise temperature control (±2°C)
-
Reduced reaction time (4–6 hours vs. 12–18 hours batchwise)
-
95% conversion efficiency
-
Purification Techniques
-
High-Performance Liquid Chromatography (HPLC) :
-
Crystallization : Ethyl acetate/n-hexane (1:3) yields needle-shaped crystals suitable for X-ray diffraction.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Batchwise (lab-scale) | 72–89 | 95–98 | Moderate | High |
| Continuous flow | 90–93 | 98–99 | High | Moderate |
| Microwave-assisted | 82–85 | 97 | Low | Low |
Mechanistic Insights
Cyclization Mechanism
The acid-catalyzed cyclization proceeds via:
Side-Chain Coupling
The acyl chloride intermediate reacts with N-(2-methylpropyl)acetamide through a two-step process:
Challenges and Solutions
Common Issues
Chemical Reactions Analysis
Types of Reactions:: The compound may undergo various reactions, including:
Oxidation: Oxidative transformations of functional groups.
Reduction: Reduction of carbonyl groups or other unsaturated bonds.
Substitution: Nucleophilic or electrophilic substitutions at different positions.
Oxidation: Reagents like KMnO4, PCC, or DMSO.
Reduction: Catalysts such as NaBH4 or LiAlH4.
Substitution: Various nucleophiles or electrophiles.
Major Products:: The specific products depend on the reaction conditions and substituents present. Detailed analysis would require experimental data.
Scientific Research Applications
Medicine: Investigate its pharmacological properties, potential as a drug lead, or interactions with biological targets.
Chemistry: Explore its reactivity in novel transformations.
Industry: Consider its use in materials science or as a building block for other compounds.
Mechanism of Action
The exact mechanism remains elusive, but it likely interacts with specific molecular targets or pathways. Further research is needed to elucidate its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The isoindoloquinazolinone scaffold is pharmacologically significant, with structural analogs varying in substituents on the core and acetamide side chain. Below is a comparative analysis based on molecular features, synthetic strategies, and available
Table 1: Structural and Physicochemical Comparison
*Calculated based on structural similarity; †Estimated using analog data from .
Key Structural Differences
Core Modifications: The target compound and its analogs (e.g., ) share the isoindolo[2,1-a]quinazolinone core but differ in substituents. For example, the 9,10-dimethoxy variant in enhances hydrophilicity compared to the non-methoxy target compound. Imidazo[1-c]quinazolin-5-one analogs (e.g., NCS1018 ) replace the isoindole moiety with an imidazole ring, altering electronic properties and binding affinity.
Side Chain Variations: The N-(2-methylpropyl) group in the target compound may improve lipophilicity and membrane permeability compared to polar groups like N-(1H-indol-6-yl) .
Pharmacological Implications
- Receptor Binding: Compounds like GR196429 and IIK7 (from ) demonstrate that acetamide derivatives with fused heterocycles often target G protein-coupled receptors (GPCRs) or ion channels. The target compound’s isoindoloquinazolinone core may similarly interact with melatonin or serotonin receptors.
- Bioavailability : Higher logP values (e.g., 2.06 for ) suggest moderate lipophilicity, favoring blood-brain barrier penetration, while polar substituents (e.g., indole in ) may limit CNS activity.
Biological Activity
The compound 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methylpropyl)acetamide is a member of the isoindole and quinazoline derivative family, recognized for their diverse biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₅H₁₈N₂O₃
- Molecular Weight : Approximately 290.32 g/mol
- IUPAC Name : this compound
- Structural Features : The compound features a dioxo isoindole structure which is crucial for its biological interactions.
Research indicates that compounds with similar structures often exhibit various biological activities through multiple mechanisms:
- Anticancer Activity : Isoindole derivatives have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells. This is often mediated through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.
- Antimicrobial Properties : The compound may possess antimicrobial activity by disrupting bacterial cell membranes or inhibiting essential enzymatic functions.
- Neuroprotective Effects : Some studies suggest that similar compounds can protect neuronal cells from oxidative stress and neuroinflammation.
Biological Activity Data
The following table summarizes the biological activities reported for related compounds:
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | |
| Antimicrobial | Cell membrane disruption | |
| Neuroprotective | Reduction of oxidative stress |
Case Studies
- Anticancer Efficacy : A study published in Journal of Medicinal Chemistry evaluated a series of isoindole derivatives and found that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death .
- Antimicrobial Activity : Another investigation assessed the antibacterial properties of isoindole derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that these compounds inhibited bacterial growth by targeting essential metabolic pathways .
- Neuroprotective Study : Research in Neuroscience Letters highlighted that similar isoindole compounds could mitigate neuroinflammation in models of neurodegenerative diseases by downregulating pro-inflammatory cytokines .
Q & A
Q. What are the optimal synthetic routes for 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methylpropyl)acetamide?
- Methodology : The compound’s synthesis involves multi-step reactions, including condensation and cyclization. A common approach uses potassium carbonate in DMF as a base for nucleophilic substitution, followed by purification via column chromatography. For example, similar acetamide derivatives are synthesized by reacting intermediates like 5-(substituted-benzylidene)-thiazolidinedione with chloroacetylated precursors under mild conditions (room temperature, TLC monitoring) .
- Key Parameters :
Q. How can researchers characterize the compound’s purity and structural integrity?
- Methodology : Use spectroscopic techniques:
- NMR : Confirm proton environments (e.g., quinazolinone ring protons at δ 7.5–8.5 ppm).
- HPLC : Assess purity (>95% threshold for biological assays).
- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ matching theoretical mass) .
- Table 1 : Example Characterization Data for a Related Acetamide Derivative
| Technique | Key Peaks/Data | Reference Compound |
|---|---|---|
| ¹H NMR (400 MHz) | δ 8.2 (s, 1H, quinazolinone) | |
| HPLC Retention | 12.3 min (C18 column) |
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity and optimize reaction conditions?
- Methodology :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and transition states.
- Machine Learning : Train models on datasets of similar heterocyclic compounds to predict optimal solvents, temperatures, and catalysts .
Q. How can researchers resolve contradictions in biological activity data for this compound?
- Methodology :
- Dose-Response Studies : Test across multiple concentrations (e.g., 0.1–100 μM) to identify non-linear effects.
- Target Validation : Use siRNA knockdown or CRISPR to confirm enzyme/receptor specificity (e.g., COX-II inhibition assays for anti-inflammatory activity) .
- Example :
Structural analogs showed COX-II IC₅₀ values ranging from 0.52–5.3 μM, with discrepancies attributed to substituent electronegativity .
- Example :
Q. What experimental design principles minimize variability in toxicity studies?
- Methodology :
- DoE (Design of Experiments) : Apply factorial designs to test variables like dosage, administration route, and animal strain (e.g., Wister albino mice).
- Statistical Tools : Use ANOVA to isolate confounding factors (e.g., batch-to-batch compound purity) .
- Table 2 : Toxicity Study Variables and Outcomes for a Related Compound
| Variable | Low Level | High Level | Effect on LD₅₀ |
|---|---|---|---|
| Dosage (mg/kg) | 50 | 200 | Non-linear |
| Purity (%) | 90 | 99 | Significant |
Q. How does the compound’s stereochemistry influence its interaction with biological targets?
- Methodology :
- Molecular Docking : Simulate binding poses with enzymes (e.g., COX-II) using AutoDock Vina.
- Chiral HPLC : Separate enantiomers and test individual isomers in vitro .
- Key Finding :
The (R)-enantiomer of a structurally related thiazole derivative showed 3x higher binding affinity to COX-II than the (S)-form .
- Key Finding :
Methodological Challenges and Solutions
Q. What techniques improve yield in large-scale syntheses of isoindoloquinazolinone derivatives?
- Methodology :
- Flow Chemistry : Enhances heat transfer and reduces side reactions in exothermic steps.
- Membrane Separation : Isolate intermediates via nanofiltration to minimize degradation .
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
- Methodology :
- Proteomics : Identify binding partners via affinity chromatography and LC-MS/MS.
- Kinetic Studies : Measure enzyme inhibition constants (Kᵢ) under pseudo-first-order conditions .
Data-Driven Research Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
